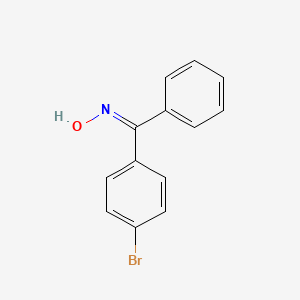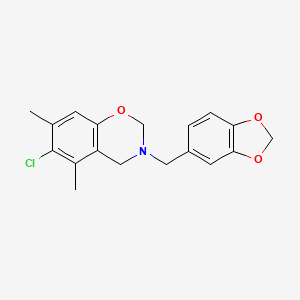![molecular formula C15H23N3O3 B5537208 1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals known for their significant biochemical activities, which include antimicrobial properties. These compounds are often synthesized for their potential applications in various fields, including but not limited to medicinal chemistry. The synthesis and investigation of these compounds are driven by their promising biological activities and the potential for novel therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves intricate processes, such as the rearrangement of specific precursors and the treatment with aryl/heteroaryl hydrazines to yield products with desired structural features. These syntheses are carefully designed to introduce specific functional groups that contribute to the compound's biological activity (Aggarwal et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule, which is critical for understanding its chemical behavior and interaction with biological targets (Cheng et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo specific reactions under certain conditions, such as bromination or heterocyclization. This reactivity is crucial for further modifications of the compound's structure, aiming at enhancing its biological activity or altering its physicochemical properties for better performance in potential applications (Ukrainets et al., 2009).
Applications De Recherche Scientifique
Structural Chemistry and Spectroscopy
Research on compounds structurally related to the specified chemical has focused on their hydrogen-bond effects, spectroscopic properties, and molecular structures through experimental and quantum chemical calculations. Studies such as those by Mansour and Ghani (2013) have investigated the molecular structure, vibrational frequencies, and electronic structures of related compounds, using techniques like FT IR, NMR, UV-Vis, and mass spectrometry, alongside theoretical DFT and HF methods (Mansour & Ghani, 2013).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Aggarwal et al. (2013) synthesized derivatives and assessed their activity against various bacterial and fungal strains, highlighting the potential of these compounds as antimicrobial agents (Aggarwal, Rani, Sharma, & Aneja, 2013).
Synthesis and Biological Evaluation
There's significant interest in the synthesis of novel compounds featuring the pyrimidin-2(1H)-one structure for biological evaluation. Studies include the development of compounds for potential use as insecticidal and antimicrobial agents, with research exploring their synthesis, structure, and biological activities (Deohate & Palaspagar, 2020).
Supramolecular Structures
The study of supramolecular structures involving pyrimidine derivatives has shed light on molecular recognition processes that are crucial for pharmaceutical applications. Research has focused on the crystallization, hydrogen bonding, and molecular packing of these compounds, providing insights into their structural characteristics and potential drug interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Photochemical and Electrochemical Studies
Investigations into the photochemical and electrochemical behaviors of pyrimidine derivatives have been conducted to understand their reduction processes and potential applications in nucleic acid photochemistry. Wrona, Giziewicz, and Shugar (1975) discussed the polarographic reduction and photodissociation of dimers formed by these compounds, pointing to their significance in biochemistry and molecular biology (Wrona, Giziewicz, & Shugar, 1975).
Propriétés
IUPAC Name |
1-[2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl]-4,6-dimethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10-8-17(6-5-15(10,4)21)13(19)9-18-12(3)7-11(2)16-14(18)20/h7,10,21H,5-6,8-9H2,1-4H3/t10-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRNWTOQEZUHPR-BMIGLBTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CN2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
